molecular formula C18H27NO6 B3032459 Sarracine N-oxide CAS No. 19038-27-8

Sarracine N-oxide

Cat. No.: B3032459
CAS No.: 19038-27-8
M. Wt: 353.4 g/mol
InChI Key: MUIDVKVQYZTVRF-QGVJZHQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sarracine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents include trifluoroperacetic acid and methyltrioxorhenium (VII) . The general procedure involves the use of a catalyst such as methyltrioxorhenium in methanol, with urea hydrogen peroxide as the oxidant. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Senecio species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Comparison with Similar Compounds

Sarracine N-oxide is part of a series of structurally related pyrrolizidine alkaloids, including:

  • Punctanecine (CAS#145204-91-7)
  • Sarracine (CAS#2492-09-3)
  • Neosarracine (CAS#136173-26-7)
  • Racemodine (CAS#147554-28-7)
  • Neosarranicine (CAS#136173-27-8)
  • Sarranicine (CAS#136173-25-6)
  • Scorpioidine (CAS#80405-18-1)
  • 7-Acetylscorpioidine (CAS#80405-17-0)
  • Anadoline N-oxide (CAS#28513-29-3)

Uniqueness: this compound is unique due to its specific esterified, allylic amino-alcohol structure, which contributes to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDVKVQYZTVRF-QGVJZHQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420997
Record name SARRACINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19038-27-8
Record name SARRACINE N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SARRACINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarracine N-oxide
Reactant of Route 2
Sarracine N-oxide
Reactant of Route 3
Sarracine N-oxide
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Sarracine N-oxide
Reactant of Route 5
Sarracine N-oxide
Reactant of Route 6
Sarracine N-oxide

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